![molecular formula C7H3BrFNO B1411900 2-Bromo-3-fluoro-4-hydroxybenzonitrile CAS No. 1690654-52-4](/img/structure/B1411900.png)
2-Bromo-3-fluoro-4-hydroxybenzonitrile
Overview
Description
2-Bromo-3-fluoro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3BrFNO . It is a derivative of benzonitrile, which is a planar molecule . The molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluoro-4-hydroxybenzonitrile consists of a benzene ring substituted with a bromo group, a fluoro group, a hydroxy group, and a nitrile group . The exact positions of these substituents on the benzene ring give the compound its unique properties.Scientific Research Applications
Herbicide Resistance and Detoxification
- Herbicide Resistance in Transgenic Plants : A study by Stalker, McBride, and Malyj (1988) explored the resistance to bromoxynil, a photosynthetic inhibitor, in transgenic tobacco plants. They introduced a bacterial gene encoding a nitrilase that converts bromoxynil to a primary metabolite, thereby conferring resistance to the herbicide (Stalker, McBride, & Malyj, 1988).
Chemical Synthesis and Transformation
- Facile Synthesis of 2-Bromo-3-Fluorobenzonitrile : Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile. This was achieved through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, showcasing the method's applicability to various aryl boronic acids (Szumigala et al., 2004).
Transition Temperatures and Liquid Crystal Research
- Synthesis and Transition Temperatures of Ester Derivatives : Kelly and Schad (1984) reported on the synthesis and liquid-crystal transition temperatures of ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile. They found that F-substituted esters exhibited higher nematic-isotropic transition temperatures compared to unsubstituted esters (Kelly & Schad, 1984).
Environmental Impact and Photodegradation
- Effects of Carbonates on Photodegradation of Bromoxynil : Kochany (1992) investigated the photodegradation of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in the presence of carbonates and bicarbonates, finding a quenching effect by carbonate. This study highlights the environmental implications of such chemical interactions (Kochany, 1992).
Anaerobic Biodegradation
- Biotransformation under Various Conditions : Knight, Berman, and Häggblom (2003) studied the anaerobic biodegradability of bromoxynil and its aerobic transformation product. They observed bromoxynil degradation under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, providing insights into its environmental fate (Knight, Berman, & Häggblom, 2003).
Molecular Structure Studies
- Isostructures, Polymorphs, and Solvates of Halogenated Benzonitriles : Britton (2006) analyzed the structural properties of 3,5-dichloro-4-hydroxybenzonitrile and its solvates, demonstrating the formation of chain-like arrangements and providing insights into molecular interactions (Britton, 2006).
properties
IUPAC Name |
2-bromo-3-fluoro-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQXFSUVMKDXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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